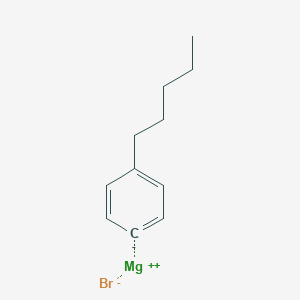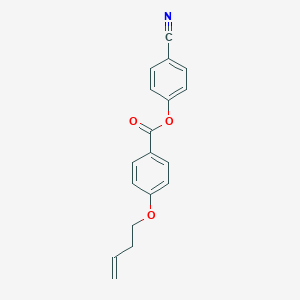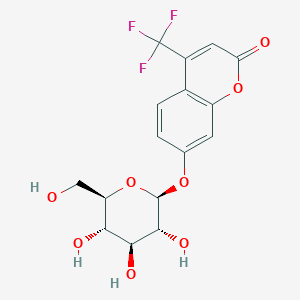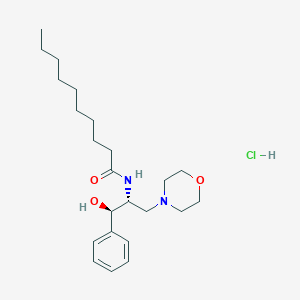
d-threo-PDMP
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of D-threo-PDMP and its enantiomer, L-threo-PDMP, originates from D- or L-serine, respectively. A key step involves the reductive alkylation of a fully protected O'Donnell's Schiff base derived from D-serine, leading to the β-amino alcohol precursor of this compound in high yield and excellent selectivity. This process is notable for its ability to produce enantiomerically pure compounds and its adaptability for large-scale production. The methodology also allows for the synthesis of various analogs of this compound, demonstrating its versatility in generating compounds with potential enhanced biological activity (Mitchell et al., 1998).
Molecular Structure Analysis
This compound possesses a chiral center, with its activity significantly influenced by its stereochemistry. The compound's molecular structure includes a phenyl group, a decanoylamino group, and a morpholino group attached to a propanol backbone. This configuration is critical for its biological function, specifically its inhibitory effect on glucosylceramide synthase. The stereochemistry of this compound determines its interaction with the active site of the enzyme, highlighting the importance of the molecule's three-dimensional orientation in its mechanism of action.
Chemical Reactions and Properties
This compound is primarily known for its role as a glycosphingolipid biosynthesis inhibitor. It exerts its function by modulating the lipid domains within endosomes, thereby influencing cholesterol homeostasis and the processing of low-density lipoproteins (LDL). This mechanism underscores its chemical property to interact with cellular membranes and alter lipid composition, leading to significant effects on cell function and signaling (Makino et al., 2006).
Applications De Recherche Scientifique
Inhibition de la glucosylcéramide synthase
D-threo-PDMP: est connu pour inhiber la glucosylcéramide synthase (GCS), une enzyme essentielle dans la biosynthèse des glycosphingolipides . Cette inhibition est importante car les glycosphingolipides jouent un rôle crucial dans la structure de la membrane cellulaire et la signalisation cellulaire. En inhibant la GCS, le this compound peut être utilisé pour étudier diverses maladies où les glycosphingolipides sont impliqués, comme la maladie de Gaucher et la maladie de Fabry.
Troubles neurodégénératifs
Des recherches ont montré que le This compound peut empêcher la synthèse du lactosylcéramide, un composé qui favorise la neuroinflammation . Cette propriété en fait un outil précieux pour étudier les troubles neurodégénératifs comme la sclérose en plaques et la maladie d'Alzheimer, où la neuroinflammation est une caractéristique pathologique clé.
Recherche sur le cancer
This compound: a été utilisé dans la recherche sur le cancer, en particulier dans le contexte des cellules de mélanome. Il inhibe la synthèse de la glucosylcéramide et du lactosylcéramide dans les cellules de mélanome B16, ce qui affecte la capacité des cellules à se lier aux composants de la matrice extracellulaire comme la laminine et le collagène . Cela peut fournir des informations sur les métastases tumorales et le rôle des glycosphingolipides dans la progression du cancer.
Induction de l'autophagie
This compound: induit la macroautophagie dans les cellules mammaliennes en augmentant les céramides qui interagissent avec mTOR et Beclin1 . L'autophagie est un processus de dégradation cellulaire qui est crucial pour maintenir l'homéostasie cellulaire. Étudier les effets du this compound sur l'autophagie peut aider à comprendre les mécanismes de ce processus et ses implications dans diverses maladies.
Métabolisme des sphingolipides
En tant qu'inhibiteur de la biosynthèse des sphingolipides, le This compound est utilisé pour étudier le métabolisme complexe des sphingolipides . Les sphingolipides ne sont pas seulement des composants structurels des membranes cellulaires, mais sont également impliqués dans les voies de signalisation qui contrôlent la croissance cellulaire, la différenciation et l'apoptose. La recherche impliquant le this compound peut éclairer ces voies et leur dysrégulation dans les maladies.
Apprentissage et mémoire
This compound: a été montré pour inhiber la biosynthèse des gangliosides, réduire la potentiation à long terme (PLT) dans les neurones CA1 hippocampiques de souris, et nuire à l'apprentissage dans les tests comportementaux . Cela suggère que le this compound peut être un outil utile pour étudier les mécanismes moléculaires sous-jacents à l'apprentissage et à la mémoire, ainsi que le rôle des sphingolipides dans ces processus cognitifs.
Mécanisme D'action
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .
Safety and Hazards
Propriétés
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



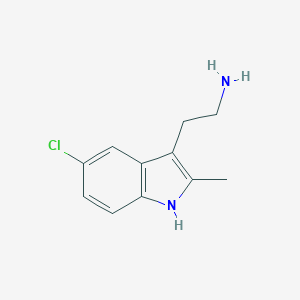

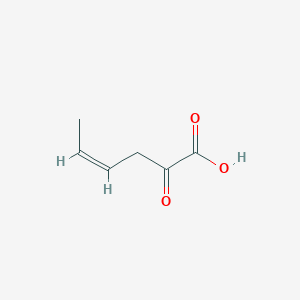
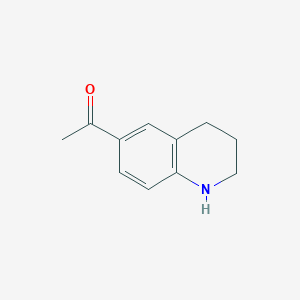
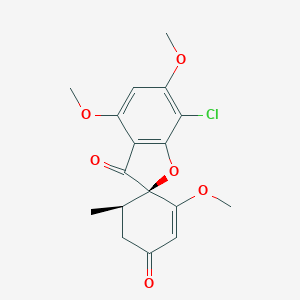
![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)



